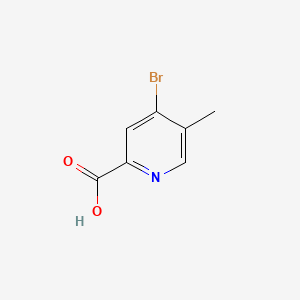
(R)-De(trifluorométhyl) Fluoxétine Chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-De(trifluoromethyl) Fluoxetine Hydrochloride” is a hydrochloride obtained by the reaction of ®-fluoxetine with one equivalent of hydrochloric acid . It has a role as an antidepressant and a serotonin uptake inhibitor . It is a potent and selective serotonin reuptake inhibitor, and it has been synthesized in six steps, with a 50% overall yield and 99% ee .
Synthesis Analysis
The synthesis of “®-De(trifluoromethyl) Fluoxetine Hydrochloride” has been described in several papers. A practical route for the synthesis of ®-fluoxetine·HCl (ee =96%) in 56% overall yield was described . The key intermediate ®-3-chloro-1-phenyl-1-propanol was obtained by the asymmetric reduction of prochiral 3-chloropropiophenone using in-situ generated oxazaborolidine catalyst derived from (S)- α, α -diphenylprolinol .
Molecular Structure Analysis
The molecular structure of “®-De(trifluoromethyl) Fluoxetine Hydrochloride” is C16H20ClNO . It is an N-methyl-3-phenyl-3- [4- (trifluoromethyl)phenoxy]propan-1-amine that has R configuration .
Applications De Recherche Scientifique
Produits chimiques de recherche en neurologie
(R)-De(trifluorométhyl) Fluoxétine Chlorhydrate: est utilisé comme étalon de référence dans les produits chimiques de recherche en neurologie et les étalons analytiques. Il est particulièrement utilisé dans l'étude de la neurotransmission, de la nociception et de divers troubles neurologiques tels que la maladie d'Alzheimer, la maladie de Parkinson et la schizophrénie .
Pharmacologie moléculaire
Le composé sert de modèle pour comprendre la pharmacologie moléculaire du système sérotoninergique. Il aide à élucider l'interaction de la sérotonine avec les transporteurs membranaires dans l'organisme, ce qui est crucial pour la régulation de l'humeur, l'appétit, le sommeil, la mémoire et l'apprentissage .
Recherche en protéomique
Ce produit chimique est également un biochimique précieux pour la recherche en protéomique. Il aide à l'étude de l'expression et de la fonction des protéines, ce qui est fondamental pour comprendre diverses maladies et développer de nouvelles stratégies thérapeutiques .
Chimie organo-fluorée
Le groupe trifluorométhyle dans ce composé en fait un sujet d'intérêt en chimie organo-fluorée. Ses propriétés uniques dues à la présence d'atomes de fluor sont explorées pour des applications dans les médicaments, l'électronique, les produits agrochimiques et la catalyse .
Liaison au transporteur de la sérotonine
Le composé a été utilisé pour étudier l'activité de liaison dose-dépendante et dépendante du temps du transporteur de la sérotonine cérébrale. Cette recherche est importante pour le développement de médicaments qui ciblent le transporteur de la sérotonine à des fins thérapeutiques .
Mécanisme D'action
Target of Action
The primary target of ®-De(trifluoromethyl) Fluoxetine Hydrochloride, also known as ®-Fluoxetine, is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
®-Fluoxetine acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, inhibiting the reuptake of serotonin into the presynaptic neuron . This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonin signaling .
Biochemical Pathways
The enhanced serotonin signaling affects various biochemical pathways. The increased serotonin concentration in the synaptic cleft can lead to downstream effects such as mood elevation, reduced anxiety, and improved sleep patterns .
Pharmacokinetics
It is known that fluoxetine, the racemic mixture of ®- and (s)-fluoxetine, undergoes extensive metabolism in the liver, primarily through the cytochrome p450 (cyp) enzyme system . Fluoxetine is metabolized to its active metabolite norfluoxetine by CYP2D6, CYP2C9, and CYP2C19, with CYP2D6 playing the greatest role in metabolism of the parent compound .
Result of Action
The result of ®-Fluoxetine’s action is an increase in serotonin signaling, which can lead to mood elevation and reduced symptoms of depression .
Action Environment
The action, efficacy, and stability of ®-Fluoxetine can be influenced by various environmental factors. For example, individual differences in the expression and function of the CYP enzymes can affect the metabolism and therefore the efficacy of ®-Fluoxetine . Additionally, factors such as diet, concurrent medications, and overall health status can also influence the action of ®-Fluoxetine .
Propriétés
IUPAC Name |
(3R)-N-methyl-3-phenoxy-3-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H/t16-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKKVGMPUCUOE-PKLMIRHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82248-59-7 |
Source


|
| Record name | Atomoxetine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)




![(3S)-3-[(tert-Butyloxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopiperidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B592013.png)



![5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B592018.png)

![6-(Trifluoromethoxy)benzo[d]thiazole](/img/structure/B592020.png)
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B592024.png)
![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B592025.png)
